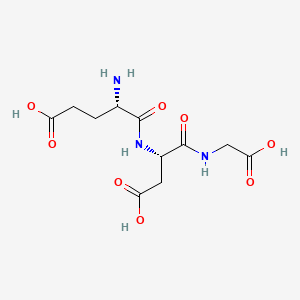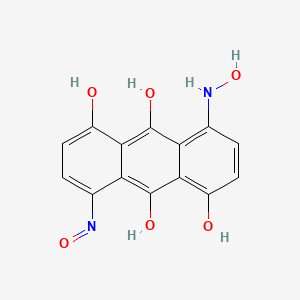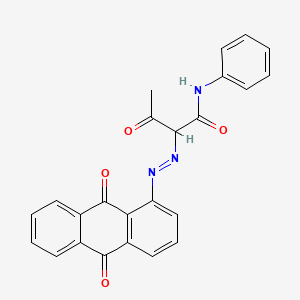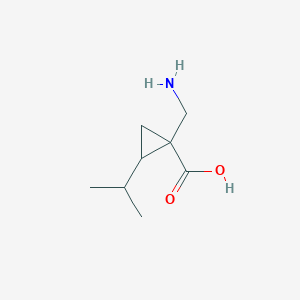![molecular formula C7H8N4 B13791018 5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 69141-85-1](/img/structure/B13791018.png)
5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE is a heterocyclic compound with a unique bicyclic structure. It is known for its stability and potential applications in various fields, including chemistry and materials science. The compound’s structure consists of a nine-membered ring with four nitrogen atoms, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylamine with a suitable dicarbonyl compound, followed by cyclization in the presence of a catalyst. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halides, hydroxyl groups; reactions often require a catalyst and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced forms.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-TRIAZABICYCLO[3.3.0]OCTANE: Another bicyclic compound with similar nitrogen-containing rings.
2,5,7,9-TETRAAZABICYCLO[4.3.0]NONANE: Shares structural similarities but differs in functional groups and reactivity.
Uniqueness
2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE is unique due to its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound for various applications.
Properties
CAS No. |
69141-85-1 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C7H8N4/c1-5-3-8-6(2)11-4-9-10-7(5)11/h3-4H,1-2H3 |
InChI Key |
LVHOTFUNLPCHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N2C1=NN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


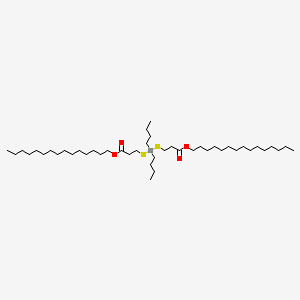
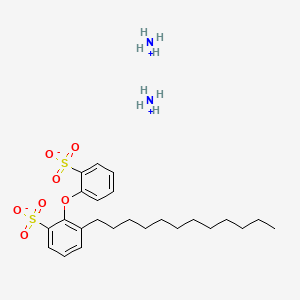
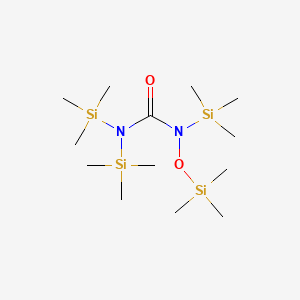
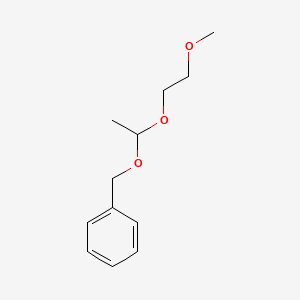
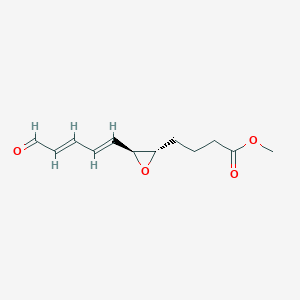
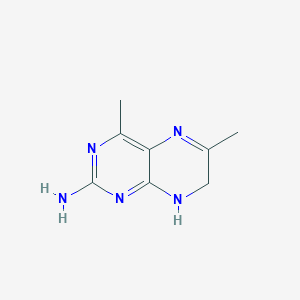
![Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate](/img/structure/B13790982.png)
